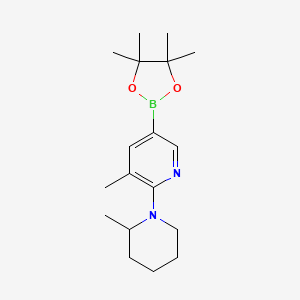
2,6-DichlorobenzaMide--d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
2,6-dichlorobenzamide derivatives have been synthesized and claimed in a research study. The compounds JV1 and JV2 were synthesized by known methods. Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2,6-dichlorobenzoyl chloride was added .Molecular Structure Analysis
The molecular formula of 2,6-DichlorobenzaMide–d3 is C7H5Cl2NO . The IUPAC Standard InChIKey is JHSPCUHPSIUQRB-UHFFFAOYSA-N . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Tao et al. (2016) investigated the molecular structure and spectroscopy of 2,6-dichlorobenzamide, a degradation product of the herbicide 2,6-dichlorobenzonitrile. The study focused on FT-IR and FT-Raman spectra, analyzing the potential energy surface for internal rotations, optimized geometry, structural parameters, and theoretical IR and Raman spectra. They also examined the HOMO-LUMO gap and molecular electrostatic potential, providing insights into the compound's molecular characteristics (Tao et al., 2016).
Environmental Impact and Analytical Strategies
Björklund et al. (2011) reviewed the environmental impact of dichlobenil and its main metabolite 2,6-dichlorobenzamide. Their study provided an overview of analytical strategies for determining these compounds in environmental matrices and summarized studies on measured environmental concentrations, highlighting their distribution in the environment (Björklund et al., 2011).
Bioremediation and Microbial Degradation
Raes et al. (2019) explored the microbial degradation of 2,6-dichlorobenzamide by Aminobacter sp. MSH1. This study showed that the bacterium uses the compound as a carbon, nitrogen, and energy source and provided insights into the unique catabolic pathway involved in this process, crucial for groundwater bioremediation (Raes et al., 2019).
Detection and Analysis in Groundwater
Porazzi et al. (2005) developed a method for determining dichlobenil, 2,6-dichlorobenzamide, and its metabolites in groundwater. This research is vital for monitoring the presence of these compounds in groundwater samples, contributing to regulatory efforts for water quality management (Porazzi et al., 2005).
Orientations Futures
Research suggests that sand filter communities contain species that increase the fitness of Aminobacter sp. MSH1, a bacterium that mineralizes the groundwater micropollutant 2,6-dichlorobenzamide (BAM). This opens doors for assisting bioaugmentation through co-inoculation with “helper” bacteria originating from and adapted to the target environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-DichlorobenzaMide-d3 can be achieved through a simple substitution reaction of 2,6-Dichlorobenzamide with deuterium-labeled ammonia.", "Starting Materials": ["2,6-Dichlorobenzamide", "Deuterium-labeled ammonia"], "Reaction": [ "Add 2,6-Dichlorobenzamide to a round-bottom flask", "Add deuterium-labeled ammonia to the flask", "Heat the mixture under reflux for several hours", "Cool the reaction mixture and filter the product", "Wash the product with cold water and dry it under vacuum", "The final product is 2,6-DichlorobenzaMide-d3" ] } | |
Numéro CAS |
1219804-28-0 |
Nom du produit |
2,6-DichlorobenzaMide--d3 |
Formule moléculaire |
C7H5Cl2NO |
Poids moléculaire |
193.041 |
Nom IUPAC |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
Clé InChI |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Synonymes |
2,6-DichlorobenzaMide--d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)



![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
